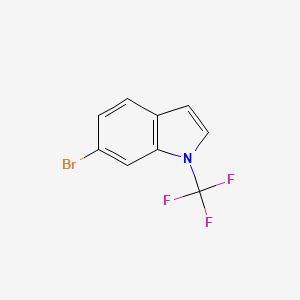
6-bromo-1-(trifluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(trifluoromethyl)-1H-indole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(trifluoromethyl)-1H-indole typically involves the bromination of 1-(trifluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products include various substituted indoles.
Oxidation Reactions: Products include oxidized indole derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-1-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-1,1,1-trifluorohexane
- 4-Bromo-1,1,1-trifluorobutane
- 1,1,1-Trifluoro-2-iodoethane
Comparison: 6-Bromo-1-(trifluoromethyl)-1H-indole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indole ring This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Eigenschaften
Molekularformel |
C9H5BrF3N |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
6-bromo-1-(trifluoromethyl)indole |
InChI |
InChI=1S/C9H5BrF3N/c10-7-2-1-6-3-4-14(8(6)5-7)9(11,12)13/h1-5H |
InChI-Schlüssel |
GWJFTTCVXANIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


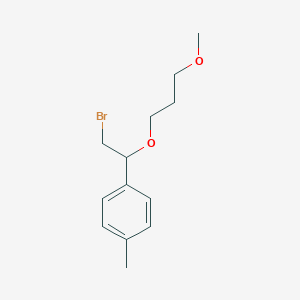
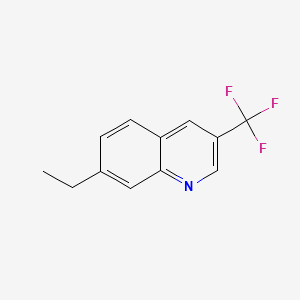
![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
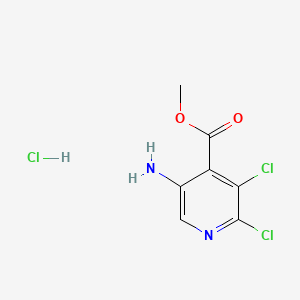
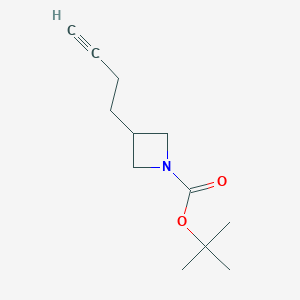

![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
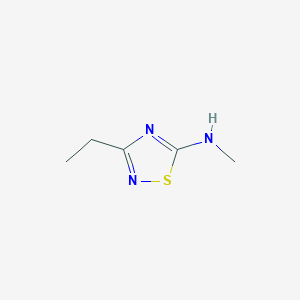
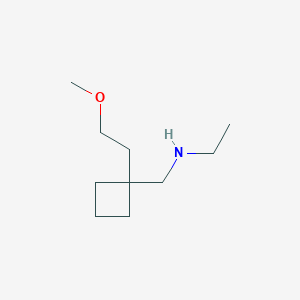
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
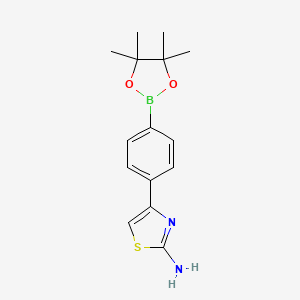
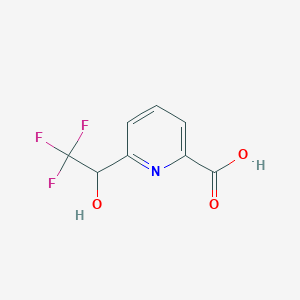
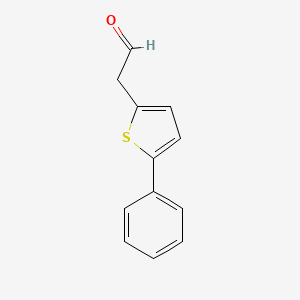
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
